![molecular formula C20H12ClF3N2O B2803959 6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-58-9](/img/structure/B2803959.png)
6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a trifluoromethylbenzyl group, and a pyridinecarbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (CF3) is a common motif in many pharmaceuticals and agrochemicals, contributing to the properties of the parent molecule . The chlorophenyl group (C6H4Cl) is a derivative of benzene and is often used in the synthesis of pharmaceuticals and other organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group can participate in various types of reactions, including nucleophilic substitutions and additions . The chlorophenyl group can also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the trifluoromethyl group is known to be lipophilic and can increase the stability and bioavailability of pharmaceuticals . The chlorophenyl group can also influence the properties of the parent compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Research has been conducted on synthesizing and determining the crystal structure of compounds related to 6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile. Studies have shown successful synthesis and crystal structure determination of similar compounds, emphasizing their structural configurations and bonding characteristics (Moustafa & Girgis, 2007). These findings contribute to the understanding of the compound's physical and chemical properties, which are crucial for its potential applications in various scientific domains.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of derivatives related to the compound . For example, compounds exhibiting high antimicrobial activities compared to their free ligand form have been developed, indicating their potential as effective agents in combating microbial infections (Sadeek et al., 2015). Additionally, research on the synthesis and antifungal activity of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety has been conducted, showcasing their potential in antifungal applications (Ibrahim et al., 2008).
Structural and Optical Characteristics
The structural and optical characteristics of related pyridine derivatives have also been investigated. Studies have reported on the synthesis, characterization, and analysis of these compounds' thermal, structural, optical, and diode characteristics, shedding light on their potential in electronic and photonic applications (Zedan et al., 2020).
Biological Evaluation
Research on the synthesis and biological evaluation of fused heterobicyclic derivatives containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties related to the compound has been carried out, aiming to establish a relationship between structure and activity. These compounds have shown promising results in antimicrobial activity tests, suggesting their potential therapeutic applications (Abdel-Monem, 2004).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is used. For instance, many trifluoromethyl-containing compounds are associated with certain risks due to their high reactivity . Similarly, chlorophenyl-containing compounds can pose hazards due to the presence of the chlorine atom .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, trifluoromethyl-containing compounds are of significant interest in the field of medicinal chemistry due to their unique properties . Similarly, chlorophenyl-containing compounds are widely used in the synthesis of pharmaceuticals and could be explored for new applications .
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-17-8-3-14(4-9-17)18-10-5-15(11-25)19(27)26(18)12-13-1-6-16(7-2-13)20(22,23)24/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACZRZQGBIKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

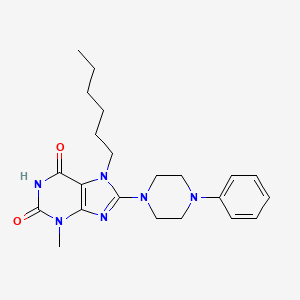
![2-[3-(Difluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803877.png)
![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)
![4-{[(4-chlorophenyl)methyl][(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B2803883.png)
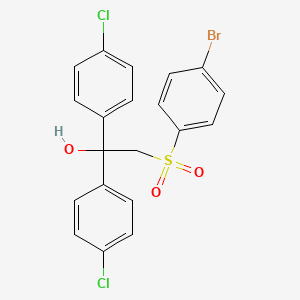
![2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2803886.png)
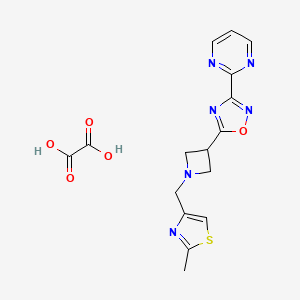

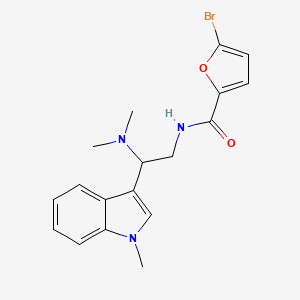

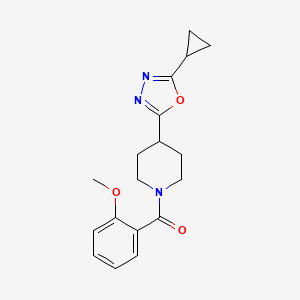
![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)
![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2803898.png)
![(Z)-3-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803899.png)